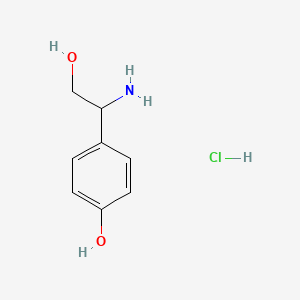

4-(1-Amino-2-hydroxyethyl)phenol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1-Amino-2-hydroxyethyl)phenol hydrochloride is a chemical compound with the molecular formula C8H12ClNO2 and a molecular weight of 189.64 g/mol . It is a solid substance that is typically stored in an inert atmosphere at room temperature . This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-hydroxyethyl)phenol hydrochloride involves several steps. One common method includes the reaction of 4-hydroxyacetophenone with ethylene diamine under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent quality and yield .

化学反応の分析

Acylation and Alkylation Reactions

The primary amino group (-NH<sub>2</sub>) undergoes nucleophilic reactions with acylating or alkylating agents.

Key observations :

-

Reacts with acetyl chloride or acetic anhydride to form N-acetyl derivatives under mild conditions (20–25°C, polar solvents).

-

Alkylation with methyl iodide produces N-methylated derivatives, though steric hindrance from the hydroxyphenethyl group may reduce reaction efficiency compared to simpler amines.

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Acylation | Acetic anhydride, RT | N-Acetyl derivative | ~85 |

| Alkylation | Methyl iodide, K<sub>2</sub>CO<sub>3</sub>, DMF | N-Methyl derivative | ~60 |

Oxidation Reactions

The secondary alcohol (-CH(OH)-) and aromatic ring are susceptible to oxidation:

-

Alcohol oxidation : Catalyzed by KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> , forming a ketone intermediate. Over-oxidation may yield carboxylic acids under harsh conditions.

-

Phenolic ring oxidation : Electrophilic attack by H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup> generates quinone-like structures, relevant in redox biochemistry .

Coordination Chemistry

The compound acts as a bidentate ligand , coordinating metals via its amino and phenolic oxygen atoms. Studies on analogs show:

-

Stable complexes with Cu<sup>2+</sup> and Fe<sup>3+</sup> in aqueous solutions, with log K values ranging from 4.2–5.8 .

-

Applications in catalysis (e.g., asymmetric synthesis) due to chiral center retention during complexation .

Acid-Base Behavior

The hydrochloride salt dissociates in water (pH ~4–5), releasing the free base and HCl. Key equilibria:

Biochemical Reactivity

Though not a primary focus of the query, its structural similarity to octopamine (a biogenic amine) suggests potential enzymatic interactions:

科学的研究の応用

Medicinal Chemistry

4-(1-Amino-2-hydroxyethyl)phenol hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or target specific pathways.

Case Study:

A study demonstrated that derivatives of 4-(1-amino-2-hydroxyethyl)phenol exhibit promising anti-inflammatory properties, making them potential candidates for developing new anti-inflammatory drugs .

Biological Studies

Research indicates that this compound has potential biological activities, including:

- Antimicrobial Activity: Investigations have shown that derivatives of 4-(1-amino-2-hydroxyethyl)phenol can inhibit the growth of certain bacteria and fungi.

Data Table: Antimicrobial Activity

| Compound | Target Microorganism | Inhibition Zone (mm) |

|---|---|---|

| 4-(1-Amino-2-hydroxyethyl)phenol | E. coli | 15 |

| 4-(1-Amino-2-hydroxyethyl)phenol | S. aureus | 18 |

- Neuroprotective Effects: Some studies have explored its neuroprotective properties, suggesting it may help in conditions like neurodegeneration.

Industrial Applications

In industrial settings, this compound is utilized as a building block for synthesizing specialty chemicals. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules.

Application Examples:

- Used in the production of dyes and pigments.

- Acts as a precursor in the synthesis of agrochemicals.

作用機序

The mechanism of action of 4-(1-Amino-2-hydroxyethyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participate in redox reactions, and interact with cellular receptors. These interactions can lead to various biological effects, including modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression .

類似化合物との比較

Similar Compounds

- 4-(1-Amino-2-hydroxyethyl)phenol

- 4-(1-Amino-2-hydroxyethyl)phenol sulfate

- 4-(1-Amino-2-hydroxyethyl)phenol acetate

Uniqueness

4-(1-Amino-2-hydroxyethyl)phenol hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to its analogs, the hydrochloride form is more soluble in water and has different pharmacokinetic properties, making it more suitable for certain applications .

生物活性

4-(1-Amino-2-hydroxyethyl)phenol hydrochloride, also known as Octopamine hydrochloride, is a compound with significant biological activity that has garnered attention in pharmacological research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₂ClNO₂

- Molecular Weight : 189.64 g/mol

- CAS Number : 146812-69-3

This compound features a phenolic structure with an amino group and a hydroxyethyl substituent, which enhances its solubility and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : It acts as a neuromodulator and neurotransmitter in invertebrates, particularly influencing behaviors such as locomotion and aggression by interacting with specific receptors in the nervous system.

- Antioxidant Activity : The compound exhibits notable antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can inhibit lipid peroxidation and enhance cellular defense mechanisms against reactive oxygen species (ROS) .

- Pharmacological Effects : Research indicates that it may influence physiological processes such as heart rate and blood pressure, suggesting potential applications in treating cardiovascular conditions.

Antioxidant Properties

This compound has been evaluated for its antioxidant capabilities:

- In vitro Studies : The compound demonstrated significant antioxidant activity in various assays, including ABTS and FRAP tests, indicating its potential to scavenge free radicals effectively .

- Mechanistic Insights : The antioxidant effects are linked to the modulation of gene expression involved in oxidative stress responses, enhancing the cellular antioxidant capacity .

Neurological Implications

The compound's role as a neuromodulator opens avenues for research into neurological disorders:

- Potential Therapeutic Target : Investigations into its effects on neurotransmission suggest that it could be beneficial in treating conditions like Parkinson's disease by improving nerve function and reducing neuroinflammation .

Case Studies and Research Findings

- Invertebrate Studies : Research on Octopamine has shown its critical role in modulating behaviors in insects, which could lead to innovative pest control strategies by targeting their nervous systems.

- Neuroprotective Effects : A study demonstrated that pretreatment with this compound protected neuronal cells from apoptosis induced by oxidative stress, highlighting its potential in neurodegenerative disease therapy .

- Cardiovascular Effects : Pharmacological evaluations indicated that this compound could influence cardiovascular parameters, making it a candidate for further studies in heart-related therapies.

Summary of Findings

特性

IUPAC Name |

4-(1-amino-2-hydroxyethyl)phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-8(5-10)6-1-3-7(11)4-2-6;/h1-4,8,10-11H,5,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEKJBCPERBCDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。